N-Cyclopropylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-2-4-8(5-3-1)10-9-6-7-9/h1-5,9-10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTWIFLKURJQGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426812 | |
| Record name | N-Cyclopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34535-98-3 | |
| Record name | N-Cyclopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-cyclopropylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N Cyclopropylaniline and Its Derivatives
The synthesis of N-cyclopropylaniline and its derivatives is a significant focus in organic chemistry due to their presence in medicinally relevant molecules. organic-chemistry.org Various methods have been developed to construct the crucial C–N bond between an aryl group and a cyclopropylamine (B47189) moiety, with palladium-catalyzed cross-coupling reactions being particularly prominent. More recently, electrochemical and photochemical approaches have emerged as alternative strategies.
Mechanistic Investigations of N Cyclopropylaniline Reactivity
Single Electron Transfer (SET) Mechanisms
N-Cyclopropylaniline's susceptibility to oxidation makes it an excellent model for studying single-electron transfer (SET) mechanisms. The initial step in these processes is the removal of a single electron from the nitrogen atom, leading to the formation of a highly reactive intermediate.
Formation and Reactivity of this compound Radical Cations
Upon single-electron oxidation, this compound (CPA) is converted into its corresponding radical cation (CPA•+). acs.orgchemrxiv.org This oxidation can be initiated by various means, including photoredox catalysis, electrochemistry, or chemical oxidants. nih.govnih.govresearchgate.net The formation of the CPA•+ is a critical step that unlocks the subsequent reactivity of the molecule.
A key feature of the CPA•+ is its propensity to undergo rapid and irreversible ring-opening of the cyclopropyl (B3062369) group. acs.orgscispace.comgoogle.com This process is driven by the release of the inherent strain energy of the three-membered ring, which is approximately 28 kcal/mol. acs.org The ring-opening leads to the formation of a more stable distonic radical cation, where the radical and the cation are located on different atoms. acs.orgorganic-chemistry.org This distonic radical cation is a key intermediate that can participate in a variety of downstream chemical reactions. acs.org For instance, in the presence of molecular oxygen, this intermediate can be trapped to form an endoperoxide, which can then fragment into different products. acs.orgchemrxiv.org
Competition with Back Electron Transfer (BET) and Antioxidant Quenching (AQ)
In oxidative systems, the initially formed this compound radical cation (CPA•+) can be susceptible to two deactivating pathways: back electron transfer (BET) and antioxidant quenching (AQ). acs.orgresearchgate.net BET involves the radical cation being reduced back to the neutral CPA by the reduced form of the sensitizer (B1316253) used in photolytic reactions. acs.org AQ occurs when an antioxidant molecule donates an electron to the CPA•+, regenerating the neutral CPA. acs.orgscispace.com
These competing processes can complicate the kinetics of CPA oxidation and lead to an underestimation of the true rate of the initial SET event in steady-state experiments. acs.orgscispace.com However, the rapid and irreversible ring-opening of the cyclopropyl group in CPA•+ provides a significant advantage. This ring-opening acts as a "chemical clock," effectively outcompeting BET and AQ. acs.orgchemrxiv.org Once the ring has opened to form the distonic radical cation, the reverse reaction to reform the cyclopropyl ring is energetically unfavorable, thus preventing the regeneration of the starting material through these deactivating pathways. acs.org
Role as a Single-Electron Transfer Probe in Oxidative Systems
The unique properties of this compound, particularly the irreversible ring-opening following SET, make it an effective probe for studying single-electron transfer processes in various chemical and biological systems. acs.orgscispace.comrsc.org By monitoring the disappearance of CPA or the appearance of its ring-opened products, researchers can gain insight into the oxidative properties of a given system.
N-cyclopropylanilines have been successfully employed to investigate the oxidative properties of excited triplet-state photosensitizers and chromophoric dissolved organic matter (CDOM) in aqueous environments. acs.orgscispace.comlibretexts.org In these studies, the rate of CPA degradation serves as a measure of the oxidizing capacity of the system. The use of CPA and its analogs has allowed for the determination of important kinetic parameters, such as bimolecular oxidation rate constants and radical cation lifetimes. scispace.comlibretexts.org
| Parameter | Value | Significance |
| Oxidation Bimolecular Rate Constants | ~9 × 10⁸ to 4 × 10⁹ M⁻¹s⁻¹ | Indicates near diffusion-controlled oxidation of CPA by triplet sensitizers. scispace.comlibretexts.org |
| Radical Cation Lifetimes | 140–580 ns | Reflects the timescale of the irreversible ring-opening process. scispace.comlibretexts.org |
The effectiveness of N-cyclopropylanilines as SET probes is further enhanced by the fact that the ring-opening is often the rate-determining step, allowing for the calibration of these molecules as "radical clocks". nih.govrsc.org
[3+2] Annulation Reactions
The distonic radical cation generated from the ring-opening of this compound is a versatile three-carbon synthon that can participate in cycloaddition reactions. Of particular importance are [3+2] annulation reactions, which allow for the rapid construction of five-membered carbocyclic rings, a common motif in many biologically active molecules and natural products.
Intermolecular [3+2] Annulation with Alkenes
N-cyclopropylanilines can undergo intermolecular [3+2] annulation with a variety of alkenes, typically initiated by photoredox catalysis or electrochemistry. nih.govnih.gov The general mechanism involves the initial SET oxidation of the this compound and subsequent ring-opening to form the distonic radical cation. This intermediate then adds to the alkene to generate a new radical species, which, after a series of steps including ring closure and a final reduction, yields the cyclopentane (B165970) product. chemrxiv.orgorganic-chemistry.org
These reactions are often highly efficient and can tolerate a range of functional groups on both the this compound and the alkene partner. nih.govuark.edu The scope of the reaction has been explored with various substituted styrenes and other alkenes.
Table of this compound [3+2] Annulation with Alkenes
| N-Cyclopropylamine | Alkene | Yield (%) | Reference |
|---|---|---|---|
| N-cyclopropyl-3,5-dimethylaniline | Styrene (B11656) | 81 | nih.gov |
| This compound | 4-Chlorostyrene | 91 | uark.edu |
| This compound | 4-Cyanostyrene | 95 | uark.edu |
| N-(p-tolyl)cyclopropanamine | Styrene | 66 | uark.edu |
| N-(4-chlorophenyl)cyclopropanamine | Styrene | 62 | uark.edu |
This table presents a selection of reported yields for the [3+2] annulation of various N-cyclopropylanilines with different alkenes under photocatalytic or electrochemical conditions.
Mechanistic studies, including online electrospray ionization-mass spectrometry (ESI-MS), have provided direct evidence for the key intermediates in these reactions, such as the this compound radical cation and the [3+2] annulation product radical cation. These investigations have also supported the operation of a chain reaction mechanism in some electrochemical variants of this annulation. nih.govnih.gov
[3+2] Cycloaddition with α,β-Unsaturated Carbonyl Systems
The [3+2] cycloaddition of N-cyclopropylanilines has also been successfully extended to α,β-unsaturated carbonyl compounds, providing access to highly functionalized cyclopentylamine (B150401) derivatives. libretexts.org These reactions can be promoted photochemically, sometimes even without the need for an external photocatalyst, proceeding through a photoinduced single-electron transfer (SET) from an electron donor-acceptor (EDA) complex formed between the N-aryl cyclopropylamine (B47189) and the α,β-unsaturated carbonyl compound. libretexts.org
A range of α,β-unsaturated esters and ketones have been shown to be effective partners in this cycloaddition. The reaction generally proceeds with good to excellent yields. libretexts.org
Table of this compound [3+2] Cycloaddition with α,β-Unsaturated Carbonyls
| N-Cyclopropylamine | α,β-Unsaturated Carbonyl | Yield (%) | Diastereomeric Ratio | Reference |
|---|---|---|---|---|
| N-phenylcyclopropanamine | Methyl acrylate | 83 | 1:1 | libretexts.org |
| N-phenylcyclopropanamine | Ethyl acrylate | 85 | 1:1 | libretexts.org |
| N-(2-naphthyl)cyclopropanamine | Methyl acrylate | 99 | 1.2:1 | libretexts.org |
| N-phenylcyclopropanamine | Cyclohexenone | 79 | 1:1 | libretexts.org |
| N-(m-methoxyphenyl)cyclopropanamine | 2-Phenylacrylate | 92 | >20:1 | acs.org |
This table showcases the yields and diastereoselectivities for the [3+2] cycloaddition of N-cyclopropylanilines with various α,β-unsaturated carbonyl compounds under photochemical conditions.
The mechanism is believed to proceed via the formation of the this compound radical cation, which undergoes ring-opening to the distonic radical cation. This intermediate then adds to the electron-deficient alkene of the carbonyl system. Subsequent radical cyclization and reduction afford the final cyclopentylamine product. libretexts.org The lack of stereospecificity with respect to the alkene geometry in some cases further supports a stepwise, radical-mediated pathway. libretexts.org Asymmetric variants of this reaction have also been developed using chiral catalysts, enabling the synthesis of enantioenriched cyclopentylamines. acs.orgscispace.com
[3+2] Cycloaddition with Alkynes
The intermolecular [3+2] cycloaddition of N-cyclopropylanilines with alkynes represents a significant synthetic strategy, often facilitated by visible-light photoredox catalysis. nih.gov This method allows for the construction of cyclic allylic amines, which are valuable structural motifs in various biologically active compounds. nih.gov The reaction typically proceeds by the oxidation of the this compound to an amine radical cation by a photoexcited catalyst. nih.gov This initial step is followed by the opening of the high-strain cyclopropyl ring to form a distonic radical cation. nih.gov
The resulting primary carbon radical then adds to the alkyne, generating a vinyl radical intermediate. nih.gov Subsequent intramolecular addition of this vinyl radical to the iminium ion within the same molecule closes the five-membered ring. nih.gov The catalytic cycle is completed by the reduction of the resulting amine radical cation, regenerating the photocatalyst. nih.gov This process has been shown to be effective with a variety of substituted cyclopropylanilines and alkynes, including those with heterocyclic moieties. nih.gov For instance, the reaction of 2-bromo-N-cyclopropylaniline with phenylacetylene (B144264), using a ruthenium-based photocatalyst, yields the corresponding cyclic allylic amine. nih.gov
Dirhodium(II) complexes have also been demonstrated to catalyze the [3+2] cycloaddition between N-arylaminocyclopropanes and alkyne derivatives. beilstein-journals.org The proposed mechanism involves the formation of a distonic radical cation intermediate, which then reacts with the alkyne. beilstein-journals.org This is followed by an intramolecular radical addition and subsequent hydrogen atom transfer to yield the final product and regenerate the active catalyst. beilstein-journals.org
Recent advancements have also explored the use of red-light-induced photocatalysis for the [3+2] cycloaddition of cyclopropylamines with alkynes, offering a more sustainable approach for synthesizing cyclopentene (B43876) derivatives. chemrxiv.org
Diastereoselective [3+2] Cycloaddition
Achieving high diastereoselectivity in the [3+2] cycloaddition of cyclopropylanilines is a key area of research. While cycloadditions with monocyclic cyclopropylamines and styrene have shown little to no diastereoselectivity, the use of bicyclic cyclopropylamines can impart a steric bias, leading to higher diastereoselectivity. nih.gov
Significant progress has been made in the diastereoselective photoredox-catalyzed [3+2] cycloadditions of N-sulfonyl cyclopropylamines with electron-deficient olefins. acs.orgnih.govresearchgate.net These reactions proceed through the oxidation of a sulfonamide aza-anion by an organic photocatalyst, generating a nitrogen-centered radical. acs.orgnih.gov The subsequent strain-induced ring opening and intermolecular addition to the olefin create a carbon-centered radical, which is then reduced to an anion before a 5-exo cyclization. acs.orgnih.gov This methodology allows for the highly diastereoselective synthesis of trans-cyclopentanes. acs.orgnih.gov
Furthermore, the combination of photocatalysis and organocatalysis has been employed to achieve high diastereoselectivity. For example, the [3+2] cycloaddition of 2-methylene-tetrahydronaphtalene-1-ones with N-cyclopropylanilines, using a BINOL-derived phosphoric acid as a catalyst under photocatalyst-free conditions, has yielded 2-amino-spiro[4.5]decane-6-ones with diastereoselectivity as high as 99:1. mdpi.com The reaction is believed to be a photoinitiated radical process. mdpi.com In some cases, extending the reaction time or using substrates with specific electron-withdrawing groups, such as two trifluoromethyl groups on the this compound, has been shown to increase the diastereoselectivity of the cycloaddition. acs.org
N-Dealkylation Mechanisms
Cytochrome P450-Catalyzed N-Dealkylation
The N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450 (P450) has been a subject of detailed mechanistic studies, primarily using density functional theory. rsc.orgrsc.orgnih.gov This enzymatic reaction is a two-step process. rsc.orgrsc.orgnih.gov The first step involves the Cα–H hydroxylation of an N-substituent to form a carbinolaniline complex. rsc.orgrsc.orgnih.gov The second step is the decomposition of this carbinolaniline to produce either cyclopropanone (B1606653) and N-methylaniline, or formaldehyde (B43269) and this compound. rsc.orgrsc.orgnih.gov
Computational studies have shown that the initial hydroxylation step occurs via a spin-selective mechanism, predominantly on the low-spin doublet state. rsc.orgrsc.orgnih.gov The rate-limiting step is an isotope-sensitive hydrogen atom transfer (HAT). rsc.orgrsc.orgnih.gov Interestingly, the protein environment plays a crucial role in determining the regioselectivity of the reaction. rsc.orgrsc.orgnih.gov While the bond dissociation energy (BDE) of the Cα–H on the methyl group is higher than that on the cyclopropyl group, the enzymatic environment favors N-demethylation over N-decyclopropylation. rsc.org This preference is attributed to the unique πPh-πC-N conjugated system in N-cyclopropyl-N-methylaniline, which imparts a polar character to the transition state, making it susceptible to the polarity and hydrogen-bonding capabilities of the P450 active site. rsc.orgrsc.orgnih.gov
Experimental studies with liver microsomes from phenobarbital-pretreated rats, which are rich in the CYP2B1 isozyme, have shown that the oxidation of N-cyclopropyl-N-methylaniline yields N-methylaniline, this compound, and p-hydroxy-N-cyclopropyl-N-methylaniline. acs.orgnih.gov The formation of cyclopropanone as a metabolite has been confirmed, which supports a mechanism involving a carbinolamine intermediate formed through a conventional C-hydroxylation pathway, rather than a single electron transfer (SET) mechanism. acs.orgnih.gov The decomposition of the carbinolaniline in a nonenzymatic environment is thought to be a water-assisted proton-transfer process. rsc.orgrsc.orgnih.gov
Table 1: Metabolites from Cytochrome P450-Catalyzed Oxidation of N-Cyclopropyl-N-methylaniline acs.orgnih.gov
| Metabolite | Mole Ratio |
| N-methylaniline | 2 |
| This compound | 5 |
| p-hydroxy-N-cyclopropyl-N-methylaniline | 2 |
| Cyclopropanone | Detected |
| Formaldehyde | Detected |
Horseradish Peroxidase (HRP) Oxidation
Horseradish peroxidase (HRP) is a metalloenzyme that catalyzes the oxidation of various substrates in the presence of hydrogen peroxide. biocompare.comsigmaaldrich.comwikipedia.org The oxidation of N-cyclopropyl-N-methylaniline by HRP provides a contrasting mechanism to that of cytochrome P450. researchgate.net Cyclopropylamines are known to inactivate P450 enzymes during their oxidative N-dealkylation, and a key postulated intermediate is a reactive aminium cation radical formed via single electron transfer (SET). researchgate.net
Studies on the oxidation of N-cyclopropyl-N-methylaniline by HRP have been conducted to investigate the fate of the cyclopropyl group upon N-dealkylation and to find evidence for the SET mechanism. researchgate.net In contrast to the P450-catalyzed reaction, the oxidation of N-cyclopropyl-N-methylaniline by HRP leads to products that arise exclusively from the fragmentation of the cyclopropane (B1198618) ring. acs.orgnih.gov
Under standard peroxidatic conditions, the complete oxidation of N-cyclopropyl-N-methylaniline by HRP yields N-methylaniline, β-hydroxypropionic acid, and N-methylquinolinium. researchgate.net The product distribution is dependent on the oxygen concentration. In an oxygen-purged buffer, the yields of N-methylaniline and β-hydroxypropionic acid are higher, while under anaerobic conditions, N-methylquinolinium is formed quantitatively. researchgate.net These findings support a mechanism initiated by a single electron transfer from the nitrogen atom to the enzyme, leading to an aminium radical cation. This intermediate then undergoes ring opening of the cyclopropyl group.
Table 2: Products from the Oxidation of N-Cyclopropyl-N-methylaniline by Horseradish Peroxidase researchgate.net
| Product | Yield (in O₂-purged buffer) |
| N-methylaniline | 0.7 mol |
| β-hydroxypropionic acid | 0.7 mol |
| N-methylquinolinium | 0.3 mol |
Nitrosation Reactions of N-Cyclopropyl-N-alkylanilines
Selective Cleavage of the Cyclopropyl Group
The reaction of N-cyclopropyl-N-alkylanilines with nitrous acid results in the selective cleavage of the cyclopropyl group from the nitrogen atom. acs.orgnih.govcapes.gov.brscilit.com When a series of N-cyclopropyl-N-alkylanilines (where the alkyl group is methyl, ethyl, isopropyl, or benzyl) are treated with nitrous acid in aqueous acetic acid at 0°C, they all rapidly form the corresponding N-alkyl-N-nitrosoaniline. acs.orgnih.govcapes.gov.br This selective cleavage is unaffected by the nature of the other alkyl substituent on the nitrogen. acs.orgnih.govcapes.gov.br
The mechanism proposed for this selective cleavage involves the formation of an amine radical cation. acs.orgcapes.gov.brresearchgate.net This is followed by a rapid opening of the cyclopropyl ring to generate an iminium ion with a C-centered radical. acs.orgcapes.gov.br This radical species can then either combine with nitric oxide (NO) or be further oxidized. acs.orgcapes.gov.br
To understand the fate of the cleaved cyclopropyl ring, the nitrosation of 4-chloro-N-2-phenylcyclopropyl-N-methylaniline was investigated. acs.orgcapes.gov.br This reaction yielded 4-chloro-N-methyl-N-nitrosoaniline, cinnamaldehyde (B126680), 3-phenyl-5-hydroxyisoxazoline, and 5-(N-4-chlorophenylmethylamino)-3-phenylisoxazoline. acs.orgcapes.gov.br The nature of these products provides strong support for the proposed mechanism involving the formation of an amine radical cation and subsequent cyclopropyl ring opening. acs.orgcapes.gov.br
Control experiments have shown that the N-bound cyclopropyl group is stable under the nitrosation conditions in other contexts. For example, the nitrosation of 4-chloro-cyclopropylaniline and N-cyclopropylbenzylamine proceeds cleanly to give the corresponding N-nitroso compounds without cleavage of the cyclopropyl group. acs.org
Table 3: Products from the Nitrosation of 4-chloro-N-2-phenylcyclopropyl-N-methylaniline acs.orgcapes.gov.br
| Product | Yield (%) |
| 4-chloro-N-methyl-N-nitrosoaniline | 76 |
| Cinnamaldehyde | 55 |
| 3-phenyl-5-hydroxyisoxazoline | 26 |
| 5-(N-4-chlorophenylmethylamino)-3-phenylisoxazoline | 8 |
Formation of N-Alkyl-N-nitrosoaniline
The reaction of N-cyclopropyl-N-alkylanilines with nitrous acid results in the formation of the corresponding N-alkyl-N-nitrosoaniline through a specific cleavage of the cyclopropyl group from the nitrogen atom. acs.orgresearchgate.nettandfonline.comresearchgate.net This transformation occurs rapidly when N-cyclopropyl-N-alkylanilines are treated with nitrous acid in aqueous acetic acid at 0°C. researchgate.nettandfonline.com The nature of the alkyl substituent (such as methyl, ethyl, isopropyl, or benzyl) does not appear to affect this transformation. researchgate.nettandfonline.comresearchgate.net
The selective cleavage of the cyclopropyl group is a key feature of this reaction. researchgate.nettandfonline.com For instance, the nitrosation of 4-chloro-N-cyclopropylaniline yields 4-chloro-N-cyclopropyl-N-nitrosoaniline in high yield (84%), indicating the stability of the N-bound cyclopropyl group under these conditions when it is not in competition with another alkyl group. tandfonline.com However, in N-cyclopropyl-N-alkylanilines, the cyclopropyl group is preferentially cleaved. researchgate.nettandfonline.com
The proposed mechanism for this selective dealkylation involves the initial formation of an amine radical cation. researchgate.nettandfonline.comresearchgate.netnih.gov This intermediate is believed to undergo rapid ring-opening of the strained cyclopropyl group. This ring-opening is energetically favorable and acts as a "trap" for the radical cation intermediate. tandfonline.com The resulting species is an iminium ion with a carbon-centered radical, which can then either combine with nitric oxide (NO) or be further oxidized, ultimately leading to the N-alkyl-N-nitrosoaniline and products derived from the opened cyclopropane ring. researchgate.netresearchgate.netcapes.gov.br
A study involving 4-chloro-N-2-phenylcyclopropyl-N-methylaniline reacting with nitrous acid provided further insight. The reaction yielded 4-chloro-N-methyl-N-nitrosoaniline (76%), along with cinnamaldehyde (55%), 3-phenyl-5-hydroxyisoxazoline (26%), and 5-(N-4-chlorophenylmethylamino)-3-phenylisoxazoline (8%). researchgate.nettandfonline.comresearchgate.net The formation of these specific products from the cyclopropane ring further supports the proposed mechanism involving an amine radical cation intermediate. researchgate.nettandfonline.comresearchgate.net
Table 1: Products of the Reaction of 4-chloro-N-2-phenylcyclopropyl-N-methylaniline with Nitrous Acid
| Product | Yield (%) |
|---|---|
| 4-chloro-N-methyl-N-nitrosoaniline | 76 |
| cinnamaldehyde | 55 |
| 3-phenyl-5-hydroxyisoxazoline | 26 |
| 5-(N-4-chlorophenylmethylamino)-3-phenylisoxazoline | 8 |
Data from Loeppky, R. N., & Elomari, S. (2000). researchgate.nettandfonline.comresearchgate.net
Aerobic Oxidation Pathways
The aerobic oxidation of N-cyclopropylanilines proceeds through a pathway initiated by a single-electron transfer (SET), leading to the formation of a nitrogen radical cation. acs.orgnih.gov This irreversible ring-opening of the cyclopropyl group is a key step, driven by the release of ring strain energy. acs.org The resulting distonic radical cation, which has both a radical and a cation center in the same molecule, is then susceptible to reaction with molecular oxygen. acs.orgnih.gov This oxidative process can occur under ambient conditions, or be accelerated by warming or light, and leads to specific fragmentation products. tandfonline.comtandfonline.com
Following the formation of the distonic radical cation from the ring-opening of the this compound radical cation, this intermediate reacts with molecular oxygen (O₂). acs.orgnih.gov This reaction leads to the formation of an endoperoxide intermediate, specifically an N-phenyl-1,2-dioxolan-3-amine structure. acs.orgresearchgate.netnih.govresearchgate.netthieme-connect.com The formation of this endoperoxide has been proposed as a key step in the aerobic oxidation cascade. acs.orgnih.gov While this intermediate can be unstable, its existence is supported by the characterization of its subsequent fragmentation products. acs.orgresearchgate.net In some studies, this unstable product was suspected to be the endoperoxide due to its degradation during analysis. acs.orgresearchgate.net
The proposed mechanism involves the reaction of the distonic radical cation with O₂ to form a phenylamino-dioxolane radical cation. tandfonline.com Subsequent proton loss and further oxidation steps lead to the final products. tandfonline.com
The endoperoxide intermediate formed during the aerobic oxidation of this compound is prone to further reaction, leading to stable end products. acs.org The primary products identified from this fragmentation are 3-hydroxy-N-phenylpropanamide and acetanilide (B955). acs.orgresearchgate.nettandfonline.com
In photosensitized experiments using 2-anthraquinone (2AN), the oxidation of this compound (CPA) yielded these two main products. acs.org Analysis of the reaction mixture showed that 3-hydroxy-N-phenylpropanamide accounted for approximately 45% of the converted CPA mass, while acetanilide accounted for about 25%. researchgate.net When Suwannee River Fulvic Acid (SRFA) was used as the photosensitizer, the product distribution was approximately 70% 3-hydroxy-N-phenylpropanamide and 30% acetanilide. acs.org
The formation of these products is proposed to occur through the ring-opening of the endoperoxide intermediate. acs.orgresearchgate.net This fragmentation can be envisioned as a retro-aldol type reaction of a β-hydroxyamide anion intermediate, which can liberate formaldehyde to form the acetanilide, or be protonated to yield the 3-hydroxy-N-phenylpropanamide. tandfonline.com
Table 2: Product Distribution from the Photosensitized Oxidation of this compound
| Photosensitizer | 3-Hydroxy-N-phenylpropanamide (% of converted CPA) | Acetanilide (% of converted CPA) |
|---|---|---|
| 2-Anthraquinone (2AN) | ~45% | ~25% |
| Suwannee River Fulvic Acid (SRFA) | ~70% | ~30% |
Data from McCurry, D. G., et al. (2019). acs.orgresearchgate.net
Advanced Spectroscopic and Analytical Techniques in N Cyclopropylaniline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N-cyclopropylaniline and its derivatives, as well as for identifying the final products of its chemical transformations. acs.orgbeilstein-journals.org Researchers typically record ¹H and ¹³C NMR spectra using deuterated solvents like chloroform-d (B32938) (CDCl₃), with chemical shifts referenced to residual solvent signals. acs.orgrsc.org
In studies of CPA photolysis, NMR analysis is crucial for identifying ring-opened products. For instance, after isolating products using semi-preparative HPLC, ¹H NMR analysis of one product fraction revealed the disappearance of the characteristic cyclopropyl (B3062369) proton signals and the appearance of a new three-proton singlet at δ 2.17. This spectral evidence was consistent with the formation of acetanilide (B955). acs.org Another isolated product was identified as 3-hydroxy-N-phenylpropanamide based on its ¹H NMR data. acs.org
The characterization of newly synthesized this compound analogues also relies on NMR. Specific chemical shifts are reported to confirm the structure of these compounds. beilstein-journals.orgrsc.org
Table 1: Selected ¹H and ¹³C NMR Data for this compound Derivatives in CDCl₃
| Compound | Type | Chemical Shift (δ, ppm) |
| N-Cyclopropyl-3-fluoroaniline | ¹³C NMR | 164.19 (d, J = 242.4 Hz), 150.68 (d, J = 10.7 Hz), 130.21 (d, J = 10.3 Hz), 109.16 (d, J = 2.4 Hz), 104.19 (d, J = 21.6 Hz), 99.95 (d, J = 25.5 Hz), 25.25, 7.57 rsc.org |
| N-Cyclopropyl-2-fluoroaniline | ¹³C NMR | 151.41 (d, J = 238.4 Hz), 137.22 (d, J = 11.2 Hz), 124.58 (d, J = 3.5 Hz), 117.11 (d, J = 7.0 Hz), 114.36 (d, J = 18.2 Hz), 113.35 (d, J = 3.5 Hz), 24.85, 7.40 rsc.org |
| 4-Methoxy-N-cyclopropylaniline | ¹³C NMR | 152.34, 142.89, 114.80, 114.19, 55.85, 25.94, 7.30 beilstein-journals.org |
| 2-Isopropyl-N-cyclopropylaniline | ¹³C NMR | 145.40, 131.90, 126.62, 124.76, 117.73, 111.80, 27.11, 25.51, 22.52, 22.36, 7.74 beilstein-journals.org |
| Product of CPA Photolysis | ¹H NMR | 2.17 (s, 3H) (Corresponds to Acetanilide) acs.org |
Note: 'd' denotes a doublet, 'J' refers to the coupling constant in Hertz (Hz).
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for both monitoring the progress of reactions involving this compound and for isolating its products for further characterization. acs.orgresearchgate.net In research focused on CPA's photosensitized oxidation, HPLC systems are used to separate the parent compound from its various photoproducts. acs.org
A typical setup involves a system like the Thermo Scientific Dionex Ultimate 3000 HPLC with a Variable Wavelength Detector (VWD). acs.org For analytical purposes, a C18 reverse-phase column, such as the Agilent Eclipse XDB-C18, is often employed with a gradient elution of acetonitrile (B52724) and water at a flow rate of 1 mL/min. acs.org For isolating larger quantities of products for structural analysis by NMR, semi-preparative methods are used, which involve a larger column like the Supelco Ascentis-C18 and a higher flow rate, typically around 2 mL/min. acs.org Detection is commonly performed at wavelengths between 208 and 240 nm. acs.org This technique was instrumental in separating and purifying ring-opened products of CPA, such as 3-hydroxy-N-phenylpropanamide and acetanilide, from the reaction mixture. acs.org
Table 2: Typical HPLC System Parameters for this compound Analysis
| Parameter | Analytical Method | Semi-Preparative Method |
| System | Thermo Scientific Dionex Ultimate 3000 HPLC-VWD acs.org | Thermo Scientific Dionex Ultimate 3000 HPLC-VWD acs.org |
| Column | Agilent Eclipse XDB-C₁₈ (4.6 × 150 mm, 5 µm) acs.org | Supelco Ascentis-C₁₈ (10 × 250 mm, 5 µm) acs.org |
| Mobile Phase | Acetonitrile/Water Gradient acs.org | Acetonitrile Isocratic or Acetonitrile/Water Gradient acs.org |
| Flow Rate | 1 mL/min acs.org | 2 mL/min acs.org |
| Detection | 208–240 nm Wavelength acs.org | 240 nm Wavelength acs.org |
Laser Flash Photolysis (LFP)
Laser Flash Photolysis (LFP) is a powerful technique used to study the kinetics of fast, light-induced reactions and to directly observe short-lived transient species. nasa.gov In the context of this compound research, LFP has been employed to obtain time-resolved measurements of its oxidation and to detect the resulting transient amine radical cations (CPA•⁺). acs.orgnih.gov
In these experiments, a pump laser pulse initiates the photoreaction, and a probe light source monitors the changes in absorption over time. researchgate.net Studies have used this method to measure the effect of CPA on the lifetime of triplet-state photosensitizers (³sens*) and to directly observe the formation and decay of the CPA•⁺. acs.orgnih.gov For example, LFP experiments showed that in the presence of the sensitizer (B1316253) 2-acetonaphthone (²AN), the transient absorbance maximum for the CPA•⁺ appears at approximately 440 nm. acs.org These time-resolved measurements have allowed for the determination of crucial kinetic data, such as bimolecular rate constants for the oxidation of CPA and the lifetimes of its radical cation. acs.orgresearchgate.net
Table 3: Key Research Findings from Laser Flash Photolysis of this compound
| Parameter | Finding | Reference |
| Technique | Pump-probe transient absorption spectroscopy | acs.orgresearchgate.net |
| Observation | Direct detection of ³sens* and CPA radical cation (CPA•⁺) | acs.orgnih.gov |
| CPA•⁺ Absorbance Max | ~440 nm | acs.org |
| Oxidation Rate Constants | ~9 x 10⁸ to 4 x 10⁹ M⁻¹s⁻¹ | acs.orgnih.gov |
| Radical Cation Lifetimes | 140–580 ns | acs.orgnih.gov |
Electrochemistry/Mass Spectrometry (EC/MS)
The coupling of electrochemistry with mass spectrometry (EC/MS) provides a powerful platform for studying redox reactions. acs.org This technique allows for the electrochemical generation of reactive species and their immediate online detection and characterization by MS. nih.gov
In the study of this compound, a home-built online EC/MS platform has been used to generate the this compound radical cation electrochemically and monitor its subsequent reactivity in real-time. nih.gov This approach led to the discovery of a new redox-neutral [3+2] annulation reaction between N-cyclopropylanilines and alkenes. nih.gov The setup typically involves an electrochemical thin-layer flow cell where the radical cation is generated at an anode. The solution flows from the cell directly into the mass spectrometer for analysis. nih.gov This online monitoring provided direct evidence for a chain reaction mechanism, where the product radical cation oxidizes a neutral substrate molecule, thus propagating the chain. nih.govohiolink.edu
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for detecting and characterizing transient, charged intermediates in solution-phase reactions without causing fragmentation. nih.govresearchgate.net
A significant breakthrough in understanding the reaction mechanisms of this compound was achieved by coupling ESI-MS with online laser irradiation. nih.govnih.govacs.org This experimental design allows for the photogeneration of intermediates within a capillary, which are then immediately transferred into the ESI source for ionization and detection. nih.gov
Using this method, researchers have successfully detected the fleeting this compound radical cation (CPA•⁺) involved in visible-light-mediated [3+2] annulation reactions. nih.govnsf.gov In a typical experiment, a solution containing CPA, a photocatalyst, and other reactants is infused through a silica (B1680970) capillary and irradiated with a laser just before entering the mass spectrometer. nih.gov This has enabled the direct observation and high-resolution mass confirmation of the CPA•⁺, providing definitive structural information that is often unattainable with other spectroscopic methods. nih.govnih.gov The detection of this key intermediate lends strong support to proposed reaction mechanisms involving single-electron transfer (SET). ohiolink.edunih.gov
Table 4: Mass Spectrometry Data for the Detection of this compound Radical Cation (CPA•⁺)
| Species Detected | Technique | Measured m/z | Theoretical m/z | Reference |
| CPA Radical Cation (1⁺•) | ESI-MS with Online Photolysis | 133.0888 | 133.0886 | nsf.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption spectrum of this compound (CPA) is characterized by absorptions in the ultraviolet region, which arise from electronic transitions within the molecule. The interaction of the nitrogen lone pair with the aromatic pi-system and the electronic effects of the cyclopropyl group are key determinants of its UV-Vis spectral features.
The spectrum is primarily defined by π → π* transitions, characteristic of the aromatic system, and n → π* transitions, involving the non-bonding electrons of the nitrogen atom. In a study conducted at pH 7, the UV-vis spectra of this compound and its derivatives were recorded. acs.org These spectra generally show similar absorption features. acs.org For instance, the radical cation of this compound (CPA•+), a transient species, exhibits an absorbance maximum (λmax) at approximately 495 nm. acs.org
Substituents on the aniline (B41778) ring can significantly influence the absorption spectrum. For example, the introduction of a chloro group at the 3-position (3-Cl-CPA) results in a noticeable bathochromic shift (a shift to longer wavelengths) of about 10–20 nm compared to the unsubstituted CPA. acs.org This is attributed to the electronic effects of the substituent on the energy levels of the molecular orbitals. A secondary, lower intensity absorption band, presumed to be from an n → π* transition, is also observed for 3-Cl-CPA. acs.org
| Compound | λmax (nm) | Transition Type | Notes |
|---|---|---|---|
| This compound Radical Cation (CPA•+) | ~495 | - | Transient species observed via laser flash photolysis. acs.org |
| 3-Chloro-N-cyclopropylaniline (3-Cl-CPA) | - | n → π* | Shows a bathochromic shift of 10-20 nm relative to CPA. acs.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and structural features of this compound by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of its bonds. The IR spectra of this compound have been recorded on instruments such as the PerkinElmer Spectrum 100 series, typically as a thin film on sodium chloride (NaCl) plates. beilstein-journals.orgscispace.com
The spectrum of this compound displays several characteristic absorption bands that confirm the presence of the N-H group, the aromatic ring, and the cyclopropyl moiety. The key vibrational modes include N-H stretching, C-H stretching (both aromatic and aliphatic), C=C aromatic ring stretching, and C-N stretching.
Specific absorption peaks for this compound have been reported with the following wavenumbers (υmax):
N-H Stretching: A notable band appears around 3418 cm⁻¹, which is characteristic of the N-H stretching vibration in secondary amines. beilstein-journals.org
Aromatic C-H Stretching: Absorptions corresponding to the aromatic C-H stretch are typically found just above 3000 cm⁻¹. For this compound, a peak at 3055 cm⁻¹ is observed. beilstein-journals.org
Aliphatic C-H Stretching: The C-H bonds of the cyclopropyl group and any other aliphatic substituents give rise to stretches in the region of 2850-3000 cm⁻¹. A peak at 2926 cm⁻¹ has been identified for this compound. beilstein-journals.org
C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring typically appear in the 1450-1600 cm⁻¹ region. For this compound, peaks are observed at 1506 cm⁻¹ and 1488 cm⁻¹. beilstein-journals.org
C-N Stretching: The stretching vibration of the C-N bond in aromatic amines is usually found in the 1250-1360 cm⁻¹ range. A peak at 1310 cm⁻¹ is characteristic of this bond in this compound. beilstein-journals.org
C-H Bending: Out-of-plane bending vibrations for the aromatic hydrogens are also identifiable, with peaks at 747 cm⁻¹ and 703 cm⁻¹ for this compound, indicative of the substitution pattern on the benzene ring. beilstein-journals.org
| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity |
|---|---|---|
| 3418 | N-H Stretch | - |
| 3055 | Aromatic C-H Stretch | - |
| 2926 | Aliphatic C-H Stretch | - |
| 1506, 1488 | C=C Aromatic Ring Stretch | - |
| 1436 | CH₂ Scissoring (Cyclopropyl) | - |
| 1310 | C-N Stretch | - |
| 747, 703 | Aromatic C-H Out-of-Plane Bend | - |
Data sourced from reference beilstein-journals.org. Intensity data was not specified in the source.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a important tool for investigating the electronic structure and reactivity of N-cyclopropylaniline and its derivatives. These calculations provide detailed insights into reaction pathways and the electronic effects governing its chemical transformations.
DFT calculations have been instrumental in elucidating the mechanisms of reactions involving this compound. For instance, in the context of cytochrome P450-catalyzed N-dealkylation of N-cyclopropyl-N-methylaniline, DFT studies have shown that the reaction proceeds through a two-step mechanism. rsc.org The initial step involves Cα–H hydroxylation on the N-substituent to form a carbinolaniline complex, followed by the decomposition of this complex. rsc.org These calculations revealed that the first step is a spin-selective process, favoring the low-spin doublet state, and that the rate-limiting step is an isotope-sensitive hydrogen atom transfer (HAT). rsc.org
Furthermore, DFT has been used to differentiate between single-electron transfer (SET) and hydrogen-atom transfer (HAT) mechanisms in P450-mediated oxidation. The formation of ring-intact products from N-cyclopropyl-N-methylaniline, as supported by DFT calculations, points towards a HAT mechanism, excluding the SET pathway which would lead to ring-opened products. nih.gov In studies involving N-oxide-supported P450 systems, DFT calculations of the reaction between pentafluorodimethylaniline-N-oxide (PFDMAO) and P450 indicated a lower energy barrier for oxygen donation compared to N-demethylation, suggesting that N-demethylation is the rate-determining step in this surrogate system. nih.gov
Computational studies on cyclopropyl-substituted nitrenium ions, generated from precursors of this compound derivatives, have also utilized DFT to predict reaction outcomes. chemrxiv.org For the N-biphenyl-N-cyclopropyl nitrenium ion, DFT calculations accurately predicted a combination of cyclopropyl (B3062369) ring expansion and ethylene (B1197577) elimination. chemrxiv.org These theoretical predictions align well with the experimentally observed products.
Calculated Energetics for N-Dealkylation and Related Reactions
| Reaction/System | Computational Method | Key Finding | Reference |
|---|---|---|---|
| P450-catalyzed N-dealkylation of N-cyclopropyl-N-methylaniline | DFT | Two-step mechanism: Cα–H hydroxylation followed by decomposition. Rate-limiting step is hydrogen atom transfer (HAT). | rsc.org |
| PFDMAO-supported P450 N-dealkylation | DFT | Barrier for oxygen donation (10.6 kcal mol⁻¹) is lower than for N-demethylation (14.5 kcal mol⁻¹), making the latter rate-determining. | nih.gov |
| N-biphenyl-N-cyclopropyl nitrenium ion reactions | DFT (B3LYP-d3/def2SVP) | Predicts competing pathways of ring expansion (E‡ = +14.2 kcal/mol) and ethylene elimination (E‡ = +18.3 kcal/mol). | chemrxiv.org |
The rate of cyclopropane (B1198618) ring opening in the radical cation of this compound is a critical factor in its use as a mechanistic probe. Theoretical studies have focused on understanding the interplay of stereoelectronic and resonance effects that govern this process. The relatively slow rate of ring opening in the N-cyclopropyl-N-methylaniline radical cation (4.1 × 10⁴ s⁻¹) has been attributed to two main factors: a resonance effect delocalizing the spin and charge into the phenyl ring, and the possibility that the lowest energy conformation is not stereoelectronically aligned for ring opening. nih.govgrafiati.com
To investigate this, researchers designed a series of N-cyclopropylanilines with conformations locked into the required bisected geometry for ring opening. nih.gov Electrochemical and computational results for these constrained systems, such as 1'-methyl-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-quinoline], revealed even slower ring-opening rates. nih.govgrafiati.com This finding effectively ruled out the argument that poor stereoelectronic alignment in the parent molecule was the primary reason for the sluggish reaction. nih.gov
Conversely, introducing a radical-stabilizing phenyl substituent on the cyclopropyl group, as in 4-chloro-N-methyl-N-(2-phenylcyclopropyl)aniline, dramatically increased the ring-opening rate constant to 1.7 × 10⁸ s⁻¹. nih.gov This demonstrates that compensating for the loss of resonance energy in the aniline (B41778) ring by stabilizing the resulting radical can significantly accelerate the ring-opening process. nih.gov These findings highlight the dominant role of resonance stabilization in the closed-ring radical cation in hindering the ring-opening reaction. grafiati.com
Ring Opening Rate Constants of this compound Derivatives
| Compound | Rate Constant (s⁻¹) | Key Feature | Reference |
|---|---|---|---|
| N-Cyclopropyl-N-methylaniline | 4.1 x 10⁴ | Parent compound, slow opening | nih.govgrafiati.com |
| 1'-Methyl-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-quinoline] | 3.5 x 10² | Conformationally locked, even slower opening | nih.govgrafiati.com |
| 6'-Chloro-1'-methyl-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-quinoline] | 4.1 x 10² | Conformationally locked, slow opening | nih.govgrafiati.com |
| 4-Chloro-N-methyl-N-(2-phenylcyclopropyl)aniline | 1.7 x 10⁸ | Radical-stabilizing substituent, fast opening | nih.gov |
Investigation of Reaction Mechanisms
Modeling of Environmental Degradation Processes
Computational modeling is a valuable tool for predicting the environmental fate of contaminants like this compound. N-cyclopropylanilines have been developed as probes to study the oxidative properties of triplet-state photosensitizers, such as chromophoric dissolved organic matter (³CDOM*), which are important in the environmental photodegradation of pollutants. acs.orgresearchgate.net
The utility of this compound as a probe stems from the irreversible ring-opening of its cyclopropyl group following single-electron oxidation. acs.orgresearchgate.net This irreversible step acts as a "short-circuit," preventing the radical cation from being quenched and returning to its neutral state, a problem encountered with other aniline probes in complex environmental matrices. researchgate.net Modeling these processes helps to refine photochemical models that predict the fate of pollutants in sunlit waters. acs.orgethz.ch By understanding the reaction kinetics and pathways, scientists can better assess the persistence and transformation of aniline-containing compounds in the environment.
Prediction of Transformation Products
Predicting the transformation products of organic compounds during oxidation processes is crucial for environmental risk assessment. nih.gov Computational tools complement experimental approaches by providing mechanistic insights and identifying potential reactive sites that are not experimentally accessible. nih.gov
For this compound, computational studies can predict the likely products of its degradation. Following the initial single-electron transfer (SET) oxidation and subsequent irreversible ring-opening, a distonic radical cation is formed. acs.org It has been proposed that this intermediate can react with molecular oxygen to form an endoperoxide, which then undergoes further ring-opening and fragmentation. acs.org Experimental analysis has identified 3-hydroxy-N-phenylpropanamide and acetanilide (B955) as products of this compound air oxidation, which is consistent with the proposed mechanism involving the distonic radical cation. acs.org Computational chemistry can model the energy barriers for various potential pathways, helping to predict the most likely transformation products under different environmental conditions. chemrxiv.orgnih.gov
Applications of N Cyclopropylaniline in Organic Synthesis
Synthesis of Nitrogen Heterocycles
N-Cyclopropylaniline has proven to be an exceptional precursor for the synthesis of a wide array of nitrogen heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. beilstein-journals.orgnih.gov
A notable application of this compound is in the [3+2] annulation reactions with alkenes and alkynes to form five-membered carbocycles. researchgate.netresearchgate.net These reactions, often facilitated by visible light photoredox catalysis, proceed through the formation of an this compound radical cation, which then undergoes ring-opening to generate a distonic radical cation. beilstein-journals.orgacs.org This intermediate subsequently reacts with the π-system of the coupling partner to construct the five-membered ring. beilstein-journals.org This methodology allows for the one-step synthesis of carbocycles substituted with amines. nih.gov
| Catalyst System | Reactants | Product | Yield | Reference |
| Visible Light Photoredox | N-Cyclopropylanilines, Alkenes/Alkynes | Amine-substituted Carbocycles | Fair to Good | acs.org |
The intermolecular [3+2] annulation of N-cyclopropylanilines with alkynes, mediated by visible light photoredox catalysis, provides a direct route to cyclic allylic amines. uark.edu This method exhibits good functional group tolerance, particularly with heterocyclic alkynes. beilstein-journals.orguark.edu The reaction likely proceeds through the oxidation of the this compound to its radical cation, followed by cyclopropyl (B3062369) ring opening and subsequent addition to the alkyne. beilstein-journals.org
| Reactants | Catalyst | Product | Yield | Reference |
| This compound, Phenylacetylene (B144264) | Ru(bpz)₃²⁺ | Cyclic Allylic Amine | 52% | beilstein-journals.org |
| N-Cyclopropylanilines, Heterocyclic Alkynes | Visible Light Photoredox | Cyclic Allylic Amines | Fair to Good | beilstein-journals.orguark.edu |
Fused indolines, prevalent motifs in many biologically active natural products and pharmaceuticals, can be synthesized using this compound. beilstein-journals.org The strategy involves an initial [3+2] annulation of a suitably functionalized this compound, such as 2-bromo-N-cyclopropylaniline, with an alkyne to form a cyclic allylic amine. beilstein-journals.org This intermediate can then undergo an intramolecular Heck reaction to construct the fused indoline (B122111) framework. beilstein-journals.org
Step 1: [3+2] Annulation
Reactants: 2-bromo-N-cyclopropylaniline and phenylacetylene
Catalyst: Optimized photoredox system
Product: Cyclic allylic amine
Yield: 52% beilstein-journals.org
Step 2: Intramolecular Heck Reaction & Hydrogenation
Reactant: Cyclic allylic amine from Step 1
Conditions: Fu's conditions followed by catalytic hydrogenation
Product: Saturated fused indoline
Combined Yield (from amine): 40% beilstein-journals.org
A novel application of this compound is in the visible-light-promoted [3+2]-cycloaddition with 3-cyanochromones to afford cyclopenta[b]chromenocarbonitrile derivatives. chemrxiv.orgacs.orgnih.gov This reaction is catalyzed by Eosin Y and proceeds efficiently under mild conditions. chemrxiv.orgacs.org The proposed mechanism involves the oxidation of this compound to its radical cation, which initiates the cycloaddition cascade. chemrxiv.orgacs.org The presence of the electron-withdrawing cyano group on the chromone (B188151) is crucial for the success of this transformation. acs.org
| Reactants | Catalyst | Solvent | Yield | Reference |
| 3-Cyanochromone, this compound | Eosin Y (5 mol%) | DMSO | 82% | chemrxiv.orgacs.org |
N-Cyclopropylanilines are key starting materials in the synthesis of 2-amino-spiro[4.5]decane-6-ones through a [3+2] cycloaddition with 2-methylene-tetrahydronaphthalen-1-ones. researchgate.netmdpi.comresearchgate.net This reaction can be achieved using a synergistic approach combining photocatalysis and organocatalysis, specifically with a BINOL-derived phosphoric acid catalyst, leading to high diastereoselectivity. mdpi.com This method is notable for being metal-catalyst-free and proceeding under mild conditions. researchgate.netmdpi.com
| Reactants | Catalysis | Diastereoselectivity (d.r.) | Yield | Reference |
| 2-Methylene-tetrahydronaphthalen-1-ones, N-Cyclopropylanilines | Photocatalysis and Organic Phosphoric Acid | up to 99:1 | up to 88% | mdpi.com |
Synthesis of Cyclopenta[b]chromenocarbonitrile Derivatives
Building Blocks for Complex Molecular Architectures
Beyond its use in forming specific heterocyclic systems, this compound serves as a versatile building block for constructing more elaborate and complex molecules. illinois.edu Its ability to act as a three-carbon synthon following ring-opening makes it a valuable component in diversity-oriented synthesis. beilstein-journals.orgnih.gov The functionalized cyclopentane (B165970) and fused ring systems derived from this compound can be further elaborated, providing access to a wide range of structurally diverse compounds with potential applications in medicinal chemistry and materials science. illinois.eduresearchgate.net The development of removable N-aryl groups for cyclopropylamines further enhances their utility as synthetic intermediates. nih.gov
Precursors for Pharmaceutically and Biologically Important Compounds
This compound and its derivatives serve as versatile building blocks in the synthesis of complex molecules with significant biological and pharmaceutical relevance. The strained cyclopropyl ring, in conjunction with the adjacent nitrogen atom, provides a unique reactive handle that can be strategically manipulated to construct intricate molecular architectures.
A significant application of N-cyclopropylanilines is in the synthesis of enantioenriched cyclopentylamine (B150401) derivatives. These five-membered ring structures are core motifs in numerous biologically active compounds. A prominent strategy for their construction involves a catalytic asymmetric [3+2] cycloaddition reaction.
This transformation typically utilizes N-aryl cyclopropylamines and various olefinic reaction partners. acs.orgrsc.org The key to achieving high enantioselectivity is the use of a dual catalytic system that combines a visible-light-driven photoredox catalyst with a chiral hydrogen-bond donor catalyst, often a chiral phosphoric acid (CPA). acs.orgrsc.orgmdpi.com This cooperative catalysis approach facilitates the enantioselective formation of highly functionalized cyclopentylamines. acs.orgresearchgate.net
The reaction is initiated by the photocatalyst, which, upon irradiation with visible light (e.g., blue LEDs), oxidizes the this compound. acs.orgacs.org This leads to a ring-opening of the strained cyclopropane (B1198618) to form a radical cation intermediate. This intermediate then engages with an olefin in a [3+2] cycloaddition. The chiral phosphoric acid catalyst controls the facial selectivity of the approach of the olefin to the intermediate, thereby dictating the stereochemistry of the final product. rsc.orgmdpi.com
Research has demonstrated that this method is applicable to a broad range of olefins, including electron-deficient, electron-rich, and electron-neutral alkenes. acs.orgrsc.org For instance, the reaction of N-arylcyclopropylamines with 2-aryl acrylates proceeds with high yields and excellent enantioselectivities. acs.org In one study, using a dual catalyst system of a photosensitizer (DPZ) and a SPINOL-derived chiral phosphoric acid, a variety of cyclopentylamine adducts were synthesized in 63% to 92% yields with enantiomeric excesses (ee) ranging from 81% to 96% and high diastereomeric ratios (dr) of over 20:1. acs.org
The versatility of this synthetic strategy is further highlighted by its compatibility with various substituents on both the N-aryl cyclopropylamine (B47189) and the olefin partner. acs.orgrsc.org For example, N-cyclopropyl arylamines have been successfully reacted with a range of electron-rich exocyclic terminal olefins, such as 3-methylene-isoindolin-1-ones, to produce the corresponding spiro-cyclopentylamine derivatives in high yields (80-95%) and enantioselectivities (90-94% ee). rsc.org The utility of the resulting products is enhanced by the fact that the N-aryl group can be cleaved post-synthesis, providing access to valuable primary cyclopentylamine scaffolds without compromising the stereochemical integrity. rsc.org
The table below summarizes representative findings from the asymmetric [3+2] cycloaddition of this compound derivatives with olefins.
Table 1: Synthesis of Enantioenriched Cyclopentylamine Derivatives from N-Cyclopropylanilines This table is interactive. Use the search bar to filter results.
| N-Aryl Cyclopropylamine | Olefin Partner | Catalyst System | Yield (%) | dr | ee (%) | Reference |
| N-(3-methoxyphenyl)cyclopropylamine | 2-(4-fluorophenyl)acrylate | DPZ / Chiral Phosphoric Acid C3 | 85 | >20:1 | 96 | acs.org |
| N-(3-methoxyphenyl)cyclopropylamine | 2-(4-chlorophenyl)acrylate | DPZ / Chiral Phosphoric Acid C3 | 92 | >20:1 | 94 | acs.org |
| N-(3-methoxyphenyl)cyclopropylamine | 2-(4-bromophenyl)acrylate | DPZ / Chiral Phosphoric Acid C3 | 91 | >20:1 | 92 | acs.org |
| N-(3-methoxyphenyl)cyclopropylamine | 2-(p-tolyl)acrylate | DPZ / Chiral Phosphoric Acid C3 | 83 | >20:1 | 94 | acs.org |
| N-(2,5-dimethoxyphenyl)cyclopropylamine | 2-(naphthalen-2-yl)acrylate | DPZ / Chiral Phosphoric Acid C1 | 88 | >20:1 | 95 | acs.org |
| N-phenylcyclopropylaniline | 3-methylene-2-pentyl-isoindolin-1-one | DPZ / Chiral Phosphoric Acid | 95 | 10:1 | 94 | rsc.org |
| N-(4-methoxyphenyl)cyclopropylaniline | 3-methylene-2-pentyl-isoindolin-1-one | DPZ / Chiral Phosphoric Acid | 80 | 10:1 | 90 | rsc.org |
| N-phenylcyclopropylaniline | 1,1-di(p-tolyl)ethylene derivative (OTf) | DPZ / Chiral Phosphoric Acid | 86 | >20:1 | 95 | rsc.org |
Furthermore, iron(II)-catalyzed radical [3+2] cyclization reactions have also been developed, expanding the toolkit for synthesizing diverse cyclopentylamine derivatives from N-aryl cyclopropylamines and various alkenes. acs.org This method has been successfully applied to modify natural products and existing drugs like Ibuprofen and Flurbiprofen, showcasing its potential in late-stage functionalization. acs.org
Environmental Fate and Degradation Studies
Oxidative Transformation in Aqueous Solutions
N-Cyclopropylaniline is susceptible to oxidative degradation in water, a process mediated by reactive species generated from photo-excited organic matter.
Reactions with Triplet-State Photosensitizers (³sens*)
Excited triplet-state photosensitizers (³sens), which are formed when chromophoric dissolved organic matter (CDOM) absorbs sunlight, are potent oxidants of anilines, including this compound (CPA). acs.orgnih.govresearchgate.net The primary mechanism of this interaction is a single-electron transfer (SET) from the this compound to the ³sens, resulting in the formation of an this compound radical cation (CPA•+). acs.orgresearchgate.net
A key feature of this compound's reactivity is the subsequent spontaneous and irreversible ring-opening of the cyclopropyl (B3062369) group following this initial oxidation. acs.orgnih.govacs.org This rapid rearrangement is a critical step that outcompetes potential quenching of the radical cation by antioxidants present in dissolved organic matter (DOM). ethz.chmcneill-group.org In contrast, anilines lacking the cyclopropyl group can undergo radical cation quenching, where the oxidized aniline (B41778) is reduced back to its original form, leading to an underestimation of oxidation rates in steady-state experiments. acs.orgnih.govacs.org The irreversible nature of the cyclopropyl ring-opening in CPA makes it a valuable probe for studying the oxidative properties of ³sens* and triplet-state chromophoric dissolved organic matter (³CDOM*). acs.orgnih.govethz.ch
Time-resolved measurements using laser flash photolysis have been employed to directly observe the oxidation of CPA and its analogs by ³sens*. acs.orgnih.govresearchgate.net These studies have determined the bimolecular rate constants for the oxidation of CPA and its analogs to be in the range of approximately 9 x 10⁸ to 4 x 10⁹ M⁻¹s⁻¹. acs.orgnih.govresearchgate.net The lifetimes of the resulting radical cations for CPA and its analogs have been measured to be between 140 and 580 nanoseconds. acs.orgnih.govresearchgate.net
Interaction with Chromophoric Dissolved Organic Matter (³CDOM*)
In natural aquatic systems, chromophoric dissolved organic matter (CDOM) is the primary absorber of light. researchgate.netacs.org Upon absorbing light, CDOM forms excited triplet states (³CDOM), which are significant environmental photo-oxidants. acs.orgnih.govresearchgate.net this compound is particularly susceptible to oxidation by ³CDOM through a single-electron transfer mechanism. acs.orgacs.org
However, the presence of antioxidant moieties within the DOM can complicate the reaction kinetics. acs.org These antioxidants can reduce the this compound radical cation back to its neutral state, a process known as radical cation quenching. acs.orgnih.govacs.org This quenching can lead to an underestimation of the true rate of oxidation by ³CDOM* in steady-state experiments. acs.orgnih.govacs.org
The unique chemical behavior of this compound, specifically the irreversible ring-opening of its cyclopropyl group after oxidation, helps to overcome this limitation. acs.orgnih.govacs.org This irreversible step effectively prevents the radical cation from being quenched, allowing for a more accurate assessment of the oxidative capacity of ³CDOM*. acs.orgethz.ch For instance, studies comparing CPA with other anilines in the presence of Suwannee River Fulvic Acid (SRFA), a standard DOM isolate, have demonstrated the utility of CPA as a probe. acs.org While CPA was found to be susceptible to a radical chain reaction that required the addition of a radical scavenger, its analog, 3-Cl-CPA, was not affected by this process and showed a higher rate constant for reaction with SRFA-generated triplet states compared to other probes. acs.org
Interactive Data Table: Bimolecular Reaction Rate Constants of this compound and Analogs
| Compound | Sensitizer (B1316253) | Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| This compound (CPA) | 2-Acetonaphthone (2AN) | 1.2 x 10⁹ | acs.org |
| 3-Chloro-N-cyclopropylaniline (3-Cl-CPA) | 2-Acetonaphthone (2AN) | 8.7 x 10⁸ | acs.org |
| This compound (CPA) | Suwannee River Fulvic Acid (SRFA) | 1.2 x 10⁹ | acs.org |
| 3-Chloro-N-cyclopropylaniline (3-Cl-CPA) | Suwannee River Fulvic Acid (SRFA) | 8.7 x 10⁸ | acs.org |
| N-Isopropyl-N-methylaniline | Horseradish Peroxidase | <10% oxidation in 60 min | researchgate.net |
| N,N-Dimethylaniline | Horseradish Peroxidase | Complete oxidation in 15-30 min | researchgate.net |
Photolysis Pathways
The photolysis of this compound is initiated by a single-electron transfer (SET) oxidation, forming a radical cation. acs.orgresearchgate.net A crucial subsequent step is the irreversible ring-opening of the cyclopropyl group. acs.orgresearchgate.net This ring-opening is energetically favorable due to the release of ring strain (approximately 28 kcal/mol) and results in the formation of a distonic radical cation, where the charge and radical are located on different atoms. acs.org
This distonic radical cation is a key intermediate that can undergo various downstream chemical reactions. acs.org In the presence of oxygen, the reaction pathway can lead to the formation of products like N-methylaniline and β-hydroxypropionic acid. researchgate.net Under anaerobic conditions, a different pathway dominates, leading to the quantitative formation of N-methylquinolinium. researchgate.net The specific photolysis pathway and the resulting products are therefore highly dependent on the reaction conditions, particularly the presence or absence of oxygen. researchgate.net
Degradation Products and Their Identification
The degradation products of this compound have been identified through various analytical techniques, primarily high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.govacs.org The isolation of these products is often achieved using semi-preparative HPLC. acs.orgnih.govresearchgate.net
Following the photosensitized oxidation of this compound, several ring-opened products have been identified. acs.orgnih.govethz.ch In studies involving horseradish peroxidase as the oxidant, the oxidation of N-cyclopropyl-N-methylaniline yielded N-methylaniline, β-hydroxypropionic acid, and N-methylquinolinium. researchgate.net The relative yields of these products were found to be dependent on the oxygen concentration in the reaction mixture. researchgate.net
A proposed mechanism for the oxidative transformation in photosensitized systems suggests the formation of an endoperoxide intermediate, which then undergoes ring-opening and fragmentation. acs.org This leads to products such as 3-hydroxy-N-phenylpropanamide and acetanilide (B955). acs.org However, some degradation products can be unstable, making their isolation and identification challenging. acs.org
Interactive Data Table: Identified Degradation Products of this compound and its Analogs
| Precursor Compound | Reaction Condition | Degradation Product(s) | Analytical Method | Reference |
| N-Cyclopropyl-N-methylaniline | Horseradish Peroxidase, Aerobic | N-methylaniline, β-hydroxypropionic acid, N-methylquinolinium | Radiochemical and NMR analysis | researchgate.net |
| N-Cyclopropyl-N-methylaniline | Horseradish Peroxidase, Anaerobic | N-methylquinolinium | Radiochemical and NMR analysis | researchgate.net |
| This compound | 2-Acetonaphthone photosensitization | 3-hydroxy-N-phenylpropanamide, Acetanilide | HPLC, NMR | acs.org |
Future Research Directions
Development of Novel Synthetic Methodologies
Future research will likely focus on creating more efficient and greener methods for synthesizing N-cyclopropylaniline and its derivatives. While methods like the Buchwald-Hartwig amination have proven effective for coupling various bromobenzenes with cyclopropylamine (B47189), yielding moderate to high yields (around 85-92%), there is always a drive for improvement. acs.org The development of protocols that utilize more sustainable and readily available starting materials and catalysts will be a key objective. mdpi.com This includes exploring direct condensation reactions and novel catalytic systems that offer higher yields, greater functional group tolerance, and milder reaction conditions. researchgate.net For instance, the use of photocatalysis and electrocatalysis presents promising avenues for developing environmentally benign synthetic strategies. rsc.orgrsc.org
In-depth Mechanistic Elucidation of Complex Reactions
The reactivity of this compound is often initiated by a single-electron transfer (SET) to form a radical cation, which then undergoes irreversible ring-opening of the cyclopropyl (B3062369) group. acs.org This process generates a distonic radical cation, a key intermediate in many subsequent reactions. acs.org While this general mechanism is understood, the finer details of many transformations remain to be fully elucidated.
Future research will employ advanced techniques to gain deeper mechanistic insights. For example, online electrochemistry/mass spectrometry (EC/MS) has already been used to monitor the electrochemical generation of the this compound radical cation and its subsequent reactivity. rsc.orgnih.gov Further application of such techniques, along with computational studies, will be crucial for understanding the intricate pathways of complex reactions. aip.orgresearchgate.net This includes clarifying the role of different photocatalysts, the nature of intermediate species, and the factors governing product selectivity in various annulation and cycloaddition reactions. aip.orgresearchgate.net A thorough understanding of these mechanisms is essential for optimizing existing reactions and designing new, more efficient transformations. researchgate.net
Expanding the Scope of Annulation and Cycloaddition Reactions
N-Cyclopropylanilines have proven to be valuable partners in a variety of annulation and cycloaddition reactions, particularly [3+2] cycloadditions, to form five-membered carbocycles. nih.govacs.orgchemrxiv.org These reactions have been achieved using both photocatalysis and electrochemistry. rsc.orgnih.gov Future efforts will aim to expand the scope of these reactions to include a wider range of reaction partners, such as different alkenes, alkynes, and other unsaturated systems. nih.govscispace.com
Researchers are also exploring the development of asymmetric versions of these cycloadditions to produce enantioenriched products, which are of significant interest in medicinal chemistry. acs.org The use of dual catalyst systems, combining a photosensitizer with a chiral catalyst, has shown promise in achieving high enantioselectivity. acs.org Further development in this area could lead to the synthesis of a diverse array of valuable cyclopentylamine (B150401) derivatives. acs.orgmdpi.com Additionally, exploring other types of cycloadditions, such as [4+2] cycloadditions, could open up new avenues for constructing complex molecular architectures. researchgate.net
Advanced Computational Modeling for Reactivity Prediction
Computational chemistry is becoming an increasingly powerful tool in predicting and understanding chemical reactivity. researchgate.netfrontiersin.org In the context of this compound, computational modeling can provide valuable insights into its electronic structure, oxidation potential, and the energetics of various reaction pathways. ambeed.com
Future research will likely see a greater integration of computational methods with experimental studies. frontiersin.org Advanced computational models can be used to:
Predict the reactivity of different this compound derivatives with various reaction partners.
Screen for optimal reaction conditions and catalysts. mdpi.com
Design new this compound-based reagents with tailored reactivity. researchgate.net
Gain a deeper understanding of the transition states and intermediates involved in complex reactions.
By providing a theoretical framework to complement experimental observations, computational modeling will accelerate the discovery and optimization of new reactions involving this compound.
Exploration of New Biological and Chemical Applications
The unique structural and reactive properties of this compound and its derivatives make them attractive scaffolds for the development of new molecules with interesting biological and chemical applications. researchgate.net The cyclopropyl moiety can impart favorable properties such as metabolic stability and unique conformational constraints, which are desirable in medicinal chemistry. researchgate.net
Future research will focus on synthesizing and evaluating new this compound derivatives for a range of applications, including:
Medicinal Chemistry : As building blocks for the synthesis of new therapeutic agents. google.comnih.govbiorxiv.org The development of targeted protein degraders and other novel drug modalities could benefit from the incorporation of the this compound scaffold. nih.gov
Materials Science : For the creation of new functional materials with specific electronic or optical properties.
Chemical Probes : As probes to study biological processes, leveraging their unique reactivity upon single-electron oxidation to report on specific cellular environments. acs.orgresearchgate.net
The exploration of these new frontiers promises to unlock the full potential of this compound as a valuable tool in both fundamental and applied chemical research.
Q & A
Q. What are the established protocols for synthesizing and characterizing N-Cyclopropylaniline?
this compound is synthesized via cyclopropanation of aniline derivatives. A common method involves reacting N-(1-ethoxycyclopropyl)aniline with boron trifluoride etherate under inert conditions, followed by flash chromatography for purification . Characterization typically includes NMR (e.g., aromatic protons at 6.8–7.2 ppm, cyclopropane protons at 0.5–1.5 ppm), NMR (cyclopropane carbons at 10–15 ppm), and HRMS (calculated [M+H] for : 134.0964) .
Q. How is this compound utilized as a probe in cytochrome P450-catalyzed N-dealkylation studies?
this compound derivatives (e.g., N-cyclopropyl-N-methylaniline) are used to study carbinolamine-mediated N-dealkylation. Incubation with CYP2B1 yields formaldehyde and cyclopropanone via C-hydroxylation, ruling out single-electron transfer (SET) mechanisms. HPLC and NMR track metabolites like N-methylaniline (33.6 ppm) and cyclopropanone hydrate (79.2 ppm) .
Advanced Research Questions
Q. How do electrochemical methods enable redox-neutral [3+2] annulation of this compound?
Electrocatalysis using a home-built EC/MS platform generates this compound radical cations (), which undergo annulation with alkenes (e.g., styrene) via a chain mechanism. Yields reach 81%, with mass spectrometry confirming radical cation intermediates and neutral product regeneration .
Q. What explains the contradictory data on this compound’s suitability as a radical clock probe?
The phenyl group stabilizes aminyl radicals, slowing cyclopropane ring-opening () . However, in P450-mediated reactions, ring-opening occurs via carbinolamine intermediates rather than radical pathways, resolving apparent contradictions between radical clock experiments and enzymatic studies .
Q. How do substituents on this compound influence diastereoselectivity in photoredox [3+2] cycloadditions?
Electron-withdrawing groups (e.g., Cl) reduce diastereoselectivity (2:1 dr), while electron-donating groups (e.g., CF) enhance it (10:1 dr). Reaction time also impacts conversion; trifluoromethyl-substituted derivatives require 72 hours for full substrate consumption .
Q. Why does photoredox catalysis of this compound derivatives yield unexpected products like endoperoxides?
Under Ru(bpz)-catalyzed conditions, this compound radical cations react with oxygen, forming unstable endoperoxides. These products are absent in anaerobic conditions, highlighting the sensitivity of radical intermediates to ambient oxidation .
Q. How do computational studies rationalize the regioselectivity of P450-catalyzed N-dealkylation?
Density functional theory (DFT) reveals that N-demethylation is favored over N-decyclopropylation due to the polar character of the transition state. The π-conjugation between the phenyl and cyclopropyl groups lowers the bond dissociation energy (BDE) of the methyl C–H, enabling selective C-hydroxylation .
Q. What are the critical handling considerations for this compound in air-sensitive reactions?
this compound is prone to oxidation under ambient conditions, forming fragmented byproducts. Storage under inert atmospheres (Ar/N) and avoidance of prolonged air exposure are essential to maintain stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
